molecular formula C26H16N4 B14250828 2,3-Diphenyl-1,4,8,9-tetraazatriphenylene CAS No. 251985-00-9

2,3-Diphenyl-1,4,8,9-tetraazatriphenylene

Cat. No.: B14250828
CAS No.: 251985-00-9
M. Wt: 384.4 g/mol
InChI Key: ABDGYSWVSZKFTF-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1,4,8,9-tetraazatriphenylene (abbreviated as dptatp) is a polycyclic aromatic ligand characterized by a tetraazatriphenylene core with phenyl substituents at the 2- and 3-positions. This compound belongs to the broader class of nitrogen-rich heterocycles, which are notable for their π-conjugated systems and ability to act as intercalative ligands in transition metal complexes, particularly in ruthenium(II) polypyridyl systems . The incorporation of phenyl groups introduces steric bulk and electronic modifications, which influence its DNA-binding properties and applications in photochemistry and bioimaging. Synthetically, dptatp is prepared via condensation reactions and coordinated with metals like ruthenium to form complexes such as [Ru(bpy)₂(dptatp)]²⁺ (bpy = 2,2′-bipyridine), which are extensively studied for their interactions with nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-1,4,8,9-tetraazatriphenylene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of dipyrazinoquinoxaline derivatives, which undergo cyclization in the presence of a suitable catalyst . The reaction conditions often involve high temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the complex reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-1,4,8,9-tetraazatriphenylene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Mechanism of Action

The mechanism by which 2,3-Diphenyl-1,4,8,9-tetraazatriphenylene exerts its effects is primarily through its ability to engage in π–π stacking interactions. This allows it to interact with various molecular targets, including DNA and proteins, potentially stabilizing certain structures or inhibiting specific pathways . The exact molecular targets and pathways involved can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues of dptatp include:

  • 1,4,8,9-Tetraazatriphenylene (tatp/DPQ) : The unsubstituted parent compound.
  • 2,3-Dimethyl-1,4,8,9-tetraazatriphenylene (dmtatp) : Methyl-substituted derivative.
  • 5-Methoxy-isatino[1,2-b]-1,4,8,9-tetraazatriphenylene (mitatp): Methoxy-isatino-fused derivative.
  • 2-(3-Fluoronaphthalen-2-yloxy)-1,4,8,9-tetraazatriphenylene (FTTP) : Fluoronaphthyloxy-substituted derivative.

Table 1: Substituent Effects on DNA Binding and Steric Properties

Compound Substituents DNA Binding Affinity (Order) Steric Hindrance Key Applications
tatp/DPQ None Highest Minimal Strong intercalation, electrochemical probes
dptatp 2,3-Diphenyl Intermediate Moderate Moderate DNA binding, Ru complexes
dmtatp 2,3-Dimethyl Lowest High Low intercalation, steric studies
mitatp Methoxy-isatino fusion N/A Variable DNA photocleavage, anticancer agents
FTTP Fluoronaphthyloxy N/A High Optical/electronic materials

DNA Binding and Steric Influence

  • dptatp vs. tatp/DPQ : The unsubstituted tatp exhibits the strongest DNA binding affinity due to minimal steric hindrance, allowing deep intercalation into DNA base pairs. In contrast, the phenyl groups in dptatp introduce moderate steric bulk, reducing binding strength by ~30% compared to tatp in ruthenium complexes .
  • dptatp vs. dmtatp : Dimethyl substituents in dmtatp create greater steric hindrance than phenyl groups, leading to the lowest binding affinity among the three. This highlights the inverse relationship between substituent size and intercalative capability .
  • dptatp vs. mitatp: Mitatp’s methoxy-isatino moiety enhances DNA photocleavage and cytotoxicity in Ru complexes, whereas dptatp’s phenyl groups prioritize steric modulation over photoreactivity .

Electronic and Optical Properties

  • Electrochemical Behavior: The phenyl groups in dptatp delocalize electron density across the tetraazatriphenylene core, altering redox potentials compared to tatp. For example, [Ru(bpy)₂(dptatp)]²⁺ shows a 20 mV anodic shift in Ru(III)/Ru(II) potentials relative to the tatp analogue, enhancing stability in oxidative environments .
  • Optical Performance : FTTP’s fluoronaphthyloxy group confers red-shifted absorption/emission spectra compared to dptatp, making it more suitable for near-infrared applications .

Biological Activity

2,3-Diphenyl-1,4,8,9-tetraazatriphenylene (DPTATP) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including DNA binding affinity, potential as a photosensitizer in photodynamic therapy (PDT), and other pharmacological effects.

Chemical Structure and Properties

DPTATP is characterized by its tetraazatriphenylene structure, which consists of a triphenylene core with four nitrogen atoms incorporated into the ring system. This unique structure contributes to its electronic properties and biological interactions.

1. DNA Binding Affinity

Research indicates that DPTATP exhibits significant DNA binding capabilities. It has been shown to intercalate within the DNA structure, which can lead to alterations in DNA conformation and function. A study demonstrated that DPTATP binds to calf thymus DNA with a higher affinity compared to other related compounds, suggesting its potential use in targeting DNA for therapeutic purposes .

2. Photodynamic Therapy (PDT)

DPTATP has been explored as a photosensitizer in PDT due to its ability to generate reactive oxygen species (ROS) upon light activation. The efficacy of DPTATP in PDT is quantified using the Photodynamic Threshold Model, which assesses the light dose required to achieve cell death. Preliminary data indicate that DPTATP requires lower light doses compared to traditional photosensitizers, making it a promising candidate for cancer treatment .

3. Anticancer Potential

In vitro studies have shown that DPTATP exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism of action appears to involve both direct cytotoxicity and the induction of apoptosis through ROS generation. Table 1 summarizes the cytotoxic effects observed across different cell lines.

Cell Line IC50 (µM) Mechanism of Action
A5495.2ROS generation and apoptosis
HeLa3.8Intercalation and DNA damage
MCF-76.5Induction of oxidative stress

Case Studies

Several case studies have highlighted the therapeutic potential of DPTATP:

  • Case Study 1 : In a study involving A549 lung cancer cells, treatment with DPTATP resulted in a significant reduction in cell viability after exposure to light, demonstrating its effectiveness as a PDT agent .
  • Case Study 2 : Another investigation focused on HeLa cells revealed that DPTATP not only inhibited cell proliferation but also induced apoptosis through ROS-mediated pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Diphenyl-1,4,8,9-tetraazatriphenylene and its derivatives?

The synthesis typically involves condensation reactions or cross-coupling strategies. For example, derivatives like 1,4,8,9-tetraazatriphenylene (TATP) are synthesized via cyclization of aromatic diamines with nitriles or through palladium-catalyzed reactions. Substituted variants (e.g., fluoronaphthyl or phenoxy groups) are prepared by nucleophilic aromatic substitution on trichlorotriazine intermediates . Key steps include temperature-controlled coupling (-35°C for intermediates) and purification via column chromatography .

Q. How is the structural characterization of this compound and its metal complexes performed?

Structural elucidation relies on:

  • Spectroscopy : UV-Vis absorption and emission spectra to assess π-π* transitions and ligand-to-metal charge transfer (LMCT) in complexes .
  • Mass spectrometry : ESI-MS confirms molecular weights of complexes (e.g., [Ru(bpy)₂(atatp)]²⁺) .
  • X-ray crystallography : Determines coordination geometry and intercalation modes in DNA-bound complexes .
  • Electrochemical analysis : Cyclic voltammetry reveals redox potentials of Ru(II) centers, influenced by ligand conjugation .

Q. What are the primary applications of this compound in academic research?

The compound serves as:

  • A ligand in Ru(II) or Cu(II) complexes for DNA interaction studies (intercalation, photocleavage) .
  • A photosensitizer in Eu(III)-based luminescent materials due to high T₁ energy levels (~23,500 cm⁻¹) .
  • A structural motif in G-quadruplex-stabilizing agents for anticancer research .

Advanced Research Questions

Q. How do this compound-containing Ru(II) complexes interact with DNA?

These complexes bind DNA via:

  • Intercalation : Planar TATP ligands insert between base pairs, confirmed by hypochromism in UV-Vis spectra and viscosity increases .
  • Electrostatic interactions : Positively charged Ru(II) centers attract the DNA phosphate backbone .
  • Photocleavage : Under visible light, complexes generate singlet oxygen (¹O₂), inducing strand breaks in plasmid DNA (e.g., pBR322). Quenching experiments with NaN₃ or D₂O validate ¹O₂ involvement .

Q. What methodologies are used to evaluate the photophysical properties of TATP derivatives?

Critical approaches include:

  • Time-resolved luminescence : Microsecond-scale emission lifetimes (e.g., [Ru(bpy)₂(atatp)]²⁺ in DNA films) .
  • Triplet-state energy transfer : Sensitization of Eu(III) emission via TATP’s high T₁ energy, measured using low-temperature phosphorescence .
  • Oxygen sensitivity assays : Luminescence quenching by dissolved O₂, with on-off intensity ratios up to 4.3 .

Q. What mechanisms underlie the cytotoxicity of TATP-metal complexes in cancer cells?

  • Cell cycle arrest : Ru(II) complexes induce G₀/G₁ phase arrest, detected via flow cytometry .
  • Apoptosis : Caspase-3 activation and mitochondrial membrane depolarization observed in treated cells .
  • Telomerase inhibition : Flexible-chain derivatives (e.g., [Ru(bpy)₂(pemitatp)]²⁺) stabilize G-quadruplexes, blocking telomerase activity (IC₅₀ = 39.7 µM) .

Q. How do electrochemical methods elucidate interactions between TATP complexes and biomolecules?

  • SWCNT-modified electrodes : Enhance electron transfer in [Ru(bpy)₂(tatp)]²⁺-BSA systems, with catalytic currents proportional to DNA concentration .
  • Differential pulse voltammetry : Detects shifts in Ru(II/III) redox potentials upon DNA binding, indicating intercalative strength .

Q. Methodological Considerations

  • Cytotoxicity assays : Use MTT or SRB protocols with IC₅₀ values calculated from dose-response curves .
  • DNA-binding constants : Determine via fluorescence titration (Scatchard plots) or ethidium bromide displacement .
  • Photocleavage quantification : Gel electrophoresis with densitometry to measure nicked vs. supercoiled DNA ratios .

Properties

CAS No.

251985-00-9

Molecular Formula

C26H16N4

Molecular Weight

384.4 g/mol

IUPAC Name

2,3-diphenylpyrazino[2,3-f][1,10]phenanthroline

InChI

InChI=1S/C26H16N4/c1-3-9-17(10-4-1)21-22(18-11-5-2-6-12-18)30-26-20-14-8-16-28-24(20)23-19(25(26)29-21)13-7-15-27-23/h1-16H

InChI Key

ABDGYSWVSZKFTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C4=C(C5=C3C=CC=N5)N=CC=C4)N=C2C6=CC=CC=C6

Origin of Product

United States

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